molecular formula C21H17F4N3O2 B2602064 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide CAS No. 946266-65-5

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

Cat. No.: B2602064
CAS No.: 946266-65-5
M. Wt: 419.38
InChI Key: XECVJYPGHDJXNO-UHFFFAOYSA-N
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Description

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is a complex organic compound featuring a pyridazinone core, a fluorophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the pyridazinone derivative with a trifluoromethylbenzene derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Butanamide Moiety: The final step involves the amidation reaction, where the intermediate is reacted with butanoyl chloride or a similar reagent to form the butanamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyridazinone derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, such as enzymes or receptors.

Medicine

In medicine, 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.

Industry

Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The pyridazinone core and the fluorinated aromatic rings contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methyl)phenyl)butanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both fluorophenyl and trifluoromethylphenyl groups in 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide makes it unique. These groups enhance its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O2/c22-15-9-7-14(8-10-15)17-11-12-20(30)28(27-17)13-3-6-19(29)26-18-5-2-1-4-16(18)21(23,24)25/h1-2,4-5,7-12H,3,6,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECVJYPGHDJXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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